3-Oxo Atorvastatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

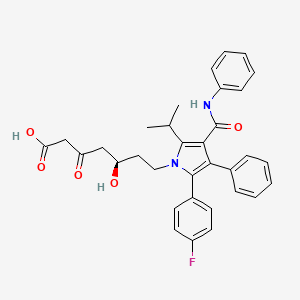

3-Oxo Atorvastatin is a useful research compound. Its molecular formula is C33H33FN2O5 and its molecular weight is 556.634. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

3-Oxo Atorvastatin is an active metabolite of atorvastatin, which functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition leads to decreased cholesterol synthesis in the liver, resulting in increased uptake of low-density lipoprotein (LDL) by hepatic cells. The following table summarizes the key pharmacological actions and effects of this compound:

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of HMG-CoA reductase |

| Primary Effects | Decreases LDL cholesterol, triglycerides; increases HDL cholesterol |

| Clinical Uses | Treatment of hyperlipidemia, prevention of cardiovascular events |

| Pleiotropic Effects | Improvement in endothelial function, reduction of inflammation |

Clinical Applications

The primary clinical applications of this compound include:

- Dyslipidemia Treatment : It is used to manage various forms of dyslipidemia, including primary hyperlipidemia and mixed dyslipidemia. Clinical studies have demonstrated that atorvastatin can reduce LDL cholesterol levels by 36-53% in patients with elevated cholesterol levels .

- Cardiovascular Disease Prevention : Atorvastatin, along with its metabolite this compound, is indicated for the prevention of cardiovascular events such as myocardial infarction and stroke in patients with risk factors or established coronary artery disease .

- Adjunct Therapy : It is often prescribed as an adjunct to dietary modifications for patients who do not achieve desired lipid levels through diet alone .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety profile of atorvastatin and its metabolites, including this compound. Notable findings include:

- A pooled analysis from 21 completed clinical trials involving over 2500 patients indicated that atorvastatin was well-tolerated, with fewer than 2% withdrawing due to adverse effects. Common side effects included gastrointestinal disturbances such as constipation and dyspepsia .

- In a study assessing long-term treatment outcomes, atorvastatin reduced LDL cholesterol levels significantly across various patient demographics, including those with familial hypercholesterolemia .

- Research has also highlighted the potential for atorvastatin to exhibit vasculoprotective effects independent of its lipid-lowering properties. These effects include enhanced stability of atherosclerotic plaques and reduced oxidative stress .

Safety Profile

The safety profile of this compound mirrors that of atorvastatin itself. Adverse events are generally mild and transient. Serious adverse events were reported in approximately 5% of patients treated with atorvastatin, with only a small fraction potentially related to treatment . The incidence of liver enzyme elevations was low (0.7%), indicating a favorable safety margin for long-term use .

属性

CAS 编号 |

104239-97-6; 887196-30-7 |

|---|---|

分子式 |

C33H33FN2O5 |

分子量 |

556.634 |

IUPAC 名称 |

(5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1 |

InChI 键 |

JVFCMPKBFPIOON-AREMUKBSSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。